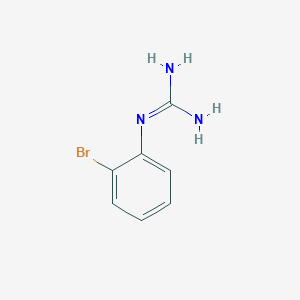

1-(2-Bromophenyl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of guanidine derivatives, including 1-(2-Bromophenyl)guanidine, involves innovative approaches such as the use of 1,3-diynes in the presence of Cs2CO3 and DMSO for the creation of carbonyl 2-amino-pyrimidines, highlighting efficient one-pot methods for constructing pyrimidines from guanidine sources (Zhang, Zhao, & Zhao, 2015). Furthermore, the development of water-soluble and air-stable catalyst systems, such as Pd(OAc)2/guanidine aqueous systems, showcases the evolution of room-temperature Suzuki cross-coupling reactions, enabling the coupling of arylboronic acids with aryl halides (Li, Lin, Cao, & Zhang, 2007).

Molecular Structure Analysis

The structural characterization of guanidine and its derivatives provides insights into their molecular frameworks. The crystal structures of guanidine co-crystals have been determined, offering a glimpse into the solid-state structure of these compounds (Göbel & Klapötke, 2007).

Chemical Reactions and Properties

Guanidine derivatives participate in a range of chemical reactions, such as the guanidine/Pd(OAc)2-catalyzed Suzuki cross-coupling in aqueous media, demonstrating their versatility in organic synthesis (Li, Lin, Cao, & Zhang, 2007). Additionally, guanidines play a crucial role in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines, illustrating their utility in heterocyclic chemistry (Lygin & Meijere, 2009).

Wissenschaftliche Forschungsanwendungen

DNA Detection and Recognition A novel electrochemical sensor based on a phenanthroimidazole derivative, which utilizes a bromophenyl group to enhance charge transfer and π-π interaction for DNA base recognition, was developed. This sensor can simultaneously monitor four DNA bases (guanine, adenine, thymine, and cytosine) in neutral solutions with high sensitivity and selectivity, demonstrating the potential of bromophenyl guanidine derivatives in bioanalytical chemistry (Lu et al., 2019).

Catalysis and Material Science Research on guanidinate ligands highlighted the synthesis of new alkylimido niobium complexes supported by guanidinate ligands, including 2-(4-bromophenyl)-1,3-diisopropylguanidine. These complexes exhibit interesting reactivity patterns, including migratory insertion reactions, which are important for the development of novel catalysts and materials (Elorriaga et al., 2012).

Synthetic Chemistry The synthesis of a novel class of azo-guanidine compounds demonstrated interaction with DNA and showed potential as DNA staining agents. This highlights the utility of guanidine derivatives in synthetic chemistry and molecular biology for the development of new biochemical tools (Jamil et al., 2013).

Bioresponsive Polymeric Materials Guanidinylated poly(amido amine)s with disulfide linkages were designed for intranuclear gene delivery. These novel carriers showed higher transfection efficiency and lower cytotoxicity compared to traditional carriers, demonstrating the potential of guanidine derivatives in the development of safer and more efficient gene delivery systems (Yu et al., 2016).

Anion Recognition The guanidine unit in new structural motifs such as 2-arylamino-1,3-diaza[3]ferrocenophane acts as a binding site for anions. This demonstrates the application of guanidine derivatives in the development of molecular probes for anion recognition, contributing to advancements in sensor technology and analytical chemistry (Sola et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Guanidine and its derivatives, including “1-(2-Bromophenyl)guanidine”, have found application in a diversity of biological activities due to their unique properties and simple synthesis . They are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners. Furthermore, the guanidine derivatives serve as a basis for the creation of modern smart materials .

Eigenschaften

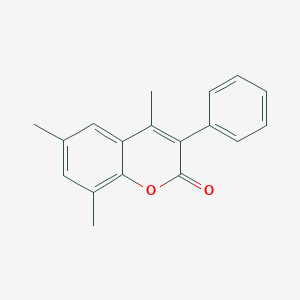

IUPAC Name |

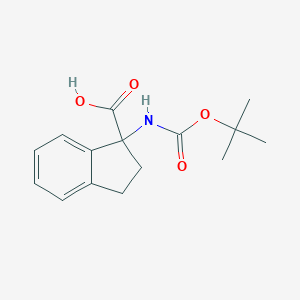

2-(2-bromophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARZGKLZBBOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

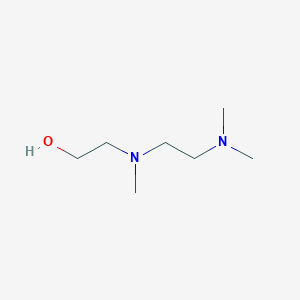

C1=CC=C(C(=C1)N=C(N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607054 |

Source

|

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)guanidine | |

CAS RN |

123375-81-5 |

Source

|

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)

![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)